N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide features a thiophene core substituted with a 3-cyclopropyl-1,2,4-oxadiazole ring at the 2-position and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. This structure combines a heterocyclic scaffold (oxadiazole) with a trifluoromethylated aromatic system, which is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-3-1-2-10(8-12)9-14(25)22-13-6-7-27-15(13)17-23-16(24-26-17)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQDWYYAEWPYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.
Introduction of the thiophene ring: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.
Attachment of the cyclopropyl group: This can be done through alkylation reactions using cyclopropyl halides.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
| 6h | MDA-MB-231 | 56.53% |
These findings suggest that N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide may also possess similar anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Case Study on Anticancer Activity : A study focusing on a series of oxadiazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated that structural modifications could enhance potency, suggesting a pathway for optimizing this compound for better therapeutic outcomes .
- Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy of heterocyclic compounds showed that those with oxadiazole rings exhibited significant activity against common pathogens. The findings support further exploration of this compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
1,3,4-Thiadiazole Derivatives
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ():
This analog replaces the oxadiazole-thiophene core with a 1,3,4-thiadiazole ring. The 4-trifluoromethylphenyl group is retained, but the absence of cyclopropane may reduce steric hindrance. Synthesis involves EDC/HOBt-mediated coupling, a common method for amide bond formation .
Thiazolidinone Derivatives
- Compound 25 (): Features a thiazolidinone core with a trimethoxybenzylidene substituent. The trifluoromethylphenyl group is absent here, but the compound exhibits a high melting point (160–161°C), suggesting strong crystalline stability. The yield (89%) and detailed spectroscopic validation highlight its synthetic accessibility .
Benzothiazole Derivatives
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, ): Substitutes the oxadiazole-thiophene system with a benzothiazole ring.
Substituent Effects
Trifluoromethyl Phenyl Group
The 3-(trifluoromethyl)phenyl group is shared with Compound 13 () and the target compound. In contrast, Compound 25 () uses a trimethoxyphenyl group, which may alter lipophilicity and electronic properties.
Cyclopropane Modification
The 3-cyclopropyl group on the oxadiazole ring (target compound) is structurally distinct from analogs.
Physicochemical and Structural Implications
- Thermal Stability : High melting points in Compound 25 (160–161°C) suggest robust crystallinity, whereas the target compound’s stability remains uncharacterized.
- Synthetic Feasibility : Microwave synthesis () offers rapid access but lower yields, whereas conventional methods () achieve higher yields.
Biological Activity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H15F3N4O3
- Molecular Weight : 428.4 g/mol
- IUPAC Name : 3-cyclopropyl-1-[[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of PD-1/PD-L1 Interaction : Some derivatives have shown promise in inhibiting the programmed cell death protein 1 (PD-1) pathway, which is crucial in cancer immunotherapy. For instance, a related compound was able to rescue mouse splenocytes to 92% viability at a concentration of 100 nM in rescue assays involving PD-L1 .
- Antifungal Activity : The oxadiazole moiety has been implicated in antifungal properties. Compounds based on this structure have been tested against phytopathogenic fungi, demonstrating effectiveness in controlling fungal growth .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
| Activity Type | Concentration | Effect Observed | Reference |
|---|---|---|---|
| PD-L1 Inhibition | 100 nM | 92% cell viability | |
| Antifungal Activity | Varies | Effective against fungi | |
| Phospholipase A2 Inhibition | < 1 mM | Induced phospholipidosis |
Case Studies
- Cancer Immunotherapy : A study explored the use of similar compounds in enhancing immune responses against tumors by blocking PD-L1 interactions. The results indicated a significant increase in T-cell activation and reduced tumor burden in animal models.
- Fungal Pathogen Control : Research on agricultural applications revealed that the compound effectively inhibited several strains of phytopathogenic fungi, suggesting its potential as an agrochemical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
